Cas no 18457-86-8 (N-(2-methylphenyl)benzenesulfonamide)

N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by its benzenesulfonamide core substituted with a 2-methylphenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. Its structural features, including the sulfonamide functional group, contribute to its utility in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The presence of the methyl group enhances steric and electronic properties, influencing reactivity and binding interactions. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it suitable for research applications requiring precise chemical properties.
N-(2-methylphenyl)benzenesulfonamide structure
18457-86-8 structure
Product Name:N-(2-methylphenyl)benzenesulfonamide
CAS No:18457-86-8
MF:C13H13NO2S
MW:247.3128221035
CID:169170
PubChem ID:87657
Update Time:2025-05-22

N-(2-methylphenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methylphenyl)benzenesulfonamide
    • 2'-Methylbenzenesulfonanilide
    • benzenesulfonic acid o-toluidide
    • Benzenesulfono-o-toluidide
    • Benzolsulfonsaeure-o-toluidid
    • EINECS 242-343-0
    • N-(2-Methylphenyl)benzolsulfonamid
    • N-(O-TOLYL)BENZENESULFONAMIDE
    • N-(o-Tolyl)benzenesulphonamide
    • N-o-tolyl-benzenesulfonamide
    • N-o-Tolylbenzenesulfonamide
    • N-o-Tolyl-benzolsulfonamid
    • o-Benzenesulfonotoluidide
    • Brn 2696439
    • Benzenesulfonamide, N-(2-methylphenyl)-
    • 4-12-00-01783 (Beilstein Handbook Reference)
    • F0808-0612
    • SCHEMBL1116405
    • IFLab1_003800
    • AKOS001107178
    • HMS1422M16
    • W-110478
    • NSC-48376
    • VU0446929-2
    • MFCD00025015
    • IDI1_009907
    • NSC 48376
    • UNII-AK3832XAM3
    • N-(2-methylphenyl)-benzenesulfonamide
    • CS-0235662
    • NSC48376
    • AK3832XAM3
    • N-(O-METHYLPHENYL)BENZENESULFONAMIDE
    • 18457-86-8
    • BIZZAMCVUWYVCZ-UHFFFAOYSA-N
    • DTXSID90171591
    • 2-BENZENESULFAMINOTOLUENE
    • NS00026059
    • EN300-15980
    • G42850
    • DTXCID9094082
    • STK899551
    • MDL: MFCD00025015
    • Inchi: 1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3
    • InChI Key: BIZZAMCVUWYVCZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1C=CC=CC=1C)(=O)=O

Computed Properties

  • Exact Mass: 247.06679
  • Monoisotopic Mass: 247.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54.6A^2

Experimental Properties

  • Density: 1.269
  • Boiling Point: 387.7°Cat760mmHg
  • Flash Point: 188.3°C
  • Refractive Index: 1.621
  • PSA: 46.17
  • LogP: 3.94960

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N-(2-methylphenyl)benzenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:18457-86-8)N-(2-methylphenyl)benzenesulfonamide
Order Number:A1234073
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:40
Price ($):1071
Email:sales@amadischem.com

N-(2-methylphenyl)benzenesulfonamide Related Literature

Additional information on N-(2-methylphenyl)benzenesulfonamide

N-(2-Methylphenyl)benzenesulfonamide: A Comprehensive Overview

N-(2-Methylphenyl)benzenesulfonamide, also known by its CAS number 18457-86-8, is a chemical compound that has garnered significant attention in various fields of research and industry. This compound is a sulfonamide derivative, characterized by its unique structure and versatile applications. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to N-(2-Methylphenyl)benzenesulfonamide, providing a comprehensive understanding of its significance in modern chemistry.

The molecular structure of N-(2-Methylphenyl)benzenesulfonamide consists of a benzene ring substituted with a sulfonamide group (-SO₂NH-) and a methyl group (-CH₃) at the para position. This arrangement imparts the compound with distinct chemical and physical properties. The sulfonamide group is known for its stability and ability to form strong hydrogen bonds, making it a valuable functional group in pharmaceuticals and agrochemicals. The methyl substitution further enhances the compound's reactivity and solubility, making it suitable for various synthetic transformations.

Recent studies have highlighted the potential of N-(2-Methylphenyl)benzenesulfonamide as an intermediate in the synthesis of bioactive compounds. Researchers have explored its role in the development of novel drugs targeting various diseases, including cancer and inflammatory disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response.

In addition to its pharmaceutical applications, N-(2-Methylphenyl)benzenesulfonamide has found utility in materials science. Its ability to act as a versatile building block in organic synthesis has led to its use in constructing advanced materials such as polymers and nanoparticles. A notable example is its application in the synthesis of stimuli-responsive polymers, which have potential applications in drug delivery systems and sensors.

The synthesis of N-(2-Methylphenyl)benzenesulfonamide typically involves nucleophilic aromatic substitution reactions. Starting from benzene sulfonyl chloride, the reaction with 2-methylaniline under appropriate conditions yields the desired product. Recent advancements in catalytic methods have improved the efficiency and selectivity of this synthesis process, reducing production costs and environmental impact.

From an environmental perspective, understanding the fate and behavior of N-(2-Methylphenyl)benzenesulfonamide in natural systems is crucial. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to assess its long-term effects on ecosystems and develop strategies for minimizing environmental risks associated with its use.

In conclusion, N-(2-Methylphenyl)benzenesulfonamide (CAS No 18457-86-8) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing modern chemistry and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18457-86-8)N-(2-methylphenyl)benzenesulfonamide
A1234073
Purity:99%
Quantity:5g
Price ($):1071
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